Prometryn-d14 (di-iso-propyl-d14) is a stable isotopic variant of the herbicide prometryn, which is classified as a diamino-1,3,5-triazine. Its chemical structure is characterized by the presence of two isopropyl groups and a methylthio group attached to the triazine ring. The molecular formula for prometryn-d14 is , and it has a molecular weight of approximately 241.36 g/mol. Prometryn-d14 is primarily used in agricultural applications to control various annual grasses and broadleaf weeds, particularly in crops like cotton and celery .
Prometryn-d14 exhibits herbicidal activity by inhibiting photosynthesis in target plants. It acts primarily through the inhibition of the photosystem II complex, leading to the disruption of electron transport and ultimately plant death. This compound has been evaluated for its effectiveness against a range of weed species, showing improved control compared to other herbicides . Additionally, studies indicate that prometryn-d14 may have varying degrees of toxicity towards non-target organisms, necessitating careful management in agricultural settings.
The synthesis of prometryn-d14 typically involves the following methods:
These methods ensure the incorporation of deuterium isotopes into the final product.
Prometryn-d14 is primarily utilized as a research tool in environmental studies and analytical chemistry. Its applications include:
Interaction studies involving prometryn-d14 focus on its behavior in soil and its interactions with microbial communities. Research indicates that prometryn-d14 can be degraded by specific bacterial cultures, forming various metabolites including hydroxy derivatives. These studies are crucial for understanding the environmental persistence and ecological impact of this herbicide .
Prometryn-d14 belongs to a class of compounds known as triazine herbicides. Below are some similar compounds along with their unique characteristics:
Prometryn-d14 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Prometryn-d14, systematically named $$ N,N' $$-di(propan-2-yl-d$$7$$)-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine, is a isotopologue of prometryn ($$ \text{C}{10}\text{H}{19}\text{N}5\text{S} $$). The substitution of 14 hydrogen atoms with deuterium occurs exclusively at the isopropyl groups, resulting in a molecular structure where each isopropyl moiety contains seven deuterium atoms ($$-\text{N}(\text{CD}(\text{CD}3)2)2$$). This labeling strategy preserves the methylthio ($$\text{-SCH}3$$) and triazine core intact, ensuring minimal perturbation to the compound’s physicochemical properties.
Deuterated agrochemicals emerged in the late 20th century alongside advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Prometryn-d14 was first synthesized to address the need for reliable internal standards in pesticide residue analysis. The synthesis typically involves reacting 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine with deuterated methyl mercaptan ($$\text{CD}_3\text{SD}$$) under basic conditions, followed by purification via high-performance liquid chromatography (HPLC).
A critical challenge in synthesizing Prometryn-d14 lies in achieving site-specific deuteration without side reactions. Modern routes employ deuterium oxide ($$\text{D}_2\text{O}$$) exchange under catalytic conditions to introduce deuterium at the isopropyl groups, leveraging the kinetic isotope effect to minimize scrambling. Industrial production remains custom-based due to limited demand, with synthesis triggered only upon purchase requests.
Deuterium labeling serves three primary purposes in agrochemical studies:
Notably, deuterium’s negligible kinetic isotope effect ($$k{\text{H}}/k{\text{D}} ≈ 1$$) ensures that labeled and unlabeled prometryn exhibit nearly identical reactivity, making Prometryn-d14 an ideal internal standard for quantitative analyses.
Prometryn-d14 finds utility across multiple domains:
Prometryn-d14 (di-iso-propyl-d14) is a deuterium-labeled stable isotope analog of the triazine herbicide prometryn, characterized by the molecular formula C₁₀H₅D₁₄N₅S [47]. The compound exhibits a molecular weight of 255.44 g/mol, representing an increase of approximately 14.09 atomic mass units compared to its non-deuterated counterpart [47]. This mass difference corresponds precisely to the substitution of fourteen hydrogen atoms with deuterium atoms in the di-isopropyl groups of the parent molecule [47].
The structural framework of Prometryn-d14 is built upon the 1,3,5-triazine ring system, a six-membered aromatic heterocycle containing three nitrogen atoms positioned symmetrically within the ring structure [39]. The triazine core adopts a planar benzene-like configuration, with the three nitrogen atoms replacing carbon-hydrogen units found in benzene [39]. This heterocyclic system exhibits weakly basic properties and demonstrates significantly reduced resonance energy compared to benzene, making nucleophilic substitution reactions more favorable than electrophilic substitution processes [42].
The complete chemical structure features a methylthio (-SCH₃) substituent at position 6 of the triazine ring, with two deuterated isopropyl amino groups (-NH-CD(CD₃)₂) attached at positions 2 and 4 [36] [37]. The systematic name for this compound is 6-(methylsulfanyl)-2-N,4-N-bis(propan-2-yl-d₇)-1,3,5-triazine-2,4-diamine [36]. The deuterium incorporation occurs exclusively within the isopropyl substituents, specifically at the methine carbon (-CD-) and the six methyl carbons (-CD₃) of each isopropyl group [47].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₅D₁₄N₅S | [47] |
| Molecular Weight | 255.44 g/mol | [47] |
| Triazine Ring System | 1,3,5-triazine | [39] |
| Deuterium Positions | di-isopropyl groups | [47] |
| Functional Groups | methylthio, amino | [36] |
The isotopic composition of Prometryn-d14 represents a precisely controlled deuterium labeling pattern, with fourteen deuterium atoms incorporated specifically into the two isopropyl substituents attached to the triazine ring [47]. The deuterium incorporation follows a systematic pattern where each isopropyl group contains seven deuterium atoms: one deuterium at the methine position and six deuterium atoms distributed across the two methyl groups [47]. This labeling strategy ensures that the deuterium atoms are positioned at sites that are metabolically labile in biological systems, making the compound particularly valuable for pharmacokinetic and metabolic studies [34].
The isotopic purity specification for Prometryn-d14 requires a minimum of 98 atom percent deuterium content at the labeled positions, combined with a minimum chemical purity of 98 percent [2] [7]. This high isotopic enrichment is achieved through specialized synthetic procedures that utilize deuterated reagents and controlled reaction conditions to ensure complete incorporation of deuterium at the target positions . The deuterium atoms exhibit a mass difference of approximately 1.006 atomic mass units compared to protium (¹H), resulting from the presence of one neutron in addition to the single proton found in ordinary hydrogen [46].
The deuterium-hydrogen isotope effect plays a crucial role in the physicochemical properties of the labeled compound [33]. The increased mass of deuterium compared to protium leads to stronger carbon-deuterium bonds relative to carbon-hydrogen bonds, with bond dissociation energies typically 3-7 kcal/mol higher for C-D bonds [34]. This isotopic effect contributes to altered vibrational frequencies, reduced zero-point energies, and modified kinetic parameters that can significantly impact the compound's metabolic stability and analytical behavior [33] [34].
| Isotopic Parameter | Specification | Reference |
|---|---|---|
| Deuterium Content | 98 atom % D (minimum) | [2] [7] |
| Chemical Purity | 98% (minimum) | [2] [7] |
| Labeled Positions | 14 positions in isopropyl groups | [47] |
| Mass Increase per D | 1.006 u | [46] |
| Total Mass Increase | 14.09 u | [47] |
The spectroscopic characterization of Prometryn-d14 requires specialized analytical approaches to account for the deuterium labeling and its effects on spectral properties [9] [14]. Nuclear magnetic resonance spectroscopy represents the primary technique for confirming deuterium incorporation and structural integrity of the labeled compound [11]. ¹H Nuclear magnetic resonance analysis of Prometryn-d14 demonstrates characteristic signal reduction or elimination in regions corresponding to the deuterated isopropyl groups, specifically in the 1.0-1.3 parts per million range for methyl protons and 3.8-4.2 parts per million for methine protons [9] [11]. ²H Nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation, showing signals at chemical shifts corresponding to the deuterated positions [11].
¹³C Nuclear magnetic resonance spectroscopy reveals isotope shifts for carbon atoms directly bonded to deuterium, with upfield shifts of approximately 0.1-0.3 parts per million for carbons bearing deuterium substituents [11]. The multiplicity patterns in ¹³C spectra are altered due to ¹³C-²H coupling, which is approximately 6.5 times weaker than ¹³C-¹H coupling, resulting in simplified or collapsed multipicity patterns [11]. These isotopic effects provide definitive evidence for successful deuterium incorporation at the intended positions [11].
Infrared spectroscopy of Prometryn-d14 exhibits characteristic differences compared to the non-deuterated analog, particularly in the carbon-hydrogen and carbon-deuterium stretching regions [15]. The C-D stretching frequencies appear at approximately 2100-2300 cm⁻¹, significantly red-shifted from the corresponding C-H stretching frequencies (2800-3000 cm⁻¹) due to the increased mass of deuterium [15]. The triazine ring system displays characteristic absorptions at 1500-1600 cm⁻¹ for carbon-nitrogen stretching vibrations and 800-900 cm⁻¹ for ring breathing modes [15]. The methylthio group contributes additional bands at approximately 2900 cm⁻¹ for methyl C-H stretching and 1400-1450 cm⁻¹ for methyl deformation modes [15].
Mass spectrometry provides the most definitive characterization of Prometryn-d14, with the molecular ion peak appearing at m/z 255.22 compared to m/z 241.14 for non-deuterated prometryn [5] [13]. The mass spectral fragmentation pattern reflects the deuterium labeling, with fragment ions containing the deuterated isopropyl groups showing corresponding mass increases [5] [13]. High-resolution mass spectrometry confirms the exact mass and elemental composition, providing unambiguous identification of the deuterium-labeled compound [13]. Multiple reaction monitoring approaches utilize specific mass transitions for quantitative analysis, with the deuterated compound serving as an ideal internal standard for prometryn analysis [14] [31].
| Spectroscopic Technique | Key Observations | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Signal reduction in isopropyl regions | [9] [11] |
| ²H Nuclear Magnetic Resonance | Direct deuterium confirmation | [11] |
| ¹³C Nuclear Magnetic Resonance | Isotope shifts (0.1-0.3 ppm upfield) | [11] |
| Infrared | C-D stretch (2100-2300 cm⁻¹) | [15] |
| Mass Spectrometry | Molecular ion at m/z 255.22 | [5] [13] |
The crystallographic properties of Prometryn-d14 closely parallel those of the parent prometryn compound, with minor modifications attributable to the deuterium substitution effects [16] [20]. The non-deuterated prometryn crystallizes in a monoclinic crystal system with a melting point range of 118-120°C [16] [30]. The deuterium incorporation in Prometryn-d14 is expected to produce subtle changes in lattice parameters due to the altered vibrational modes and slightly modified intermolecular interactions resulting from the isotopic substitution [33].
The stereochemical characteristics of Prometryn-d14 are fundamentally identical to those of prometryn, as the deuterium labeling does not introduce new stereogenic centers or alter the existing molecular geometry [20]. The triazine ring maintains its planar configuration, with the methylthio group and the two deuterated isopropyl amino substituents arranged in a symmetrical pattern around the heterocyclic core [20] [39]. The bond angles and lengths within the triazine ring system remain essentially unchanged, as deuterium substitution primarily affects vibrational properties rather than electronic structure [33].
The molecular conformation of Prometryn-d14 exhibits the same preferential arrangements as the parent compound, with the isopropyl groups adopting staggered conformations to minimize steric interactions [20]. The deuterium atoms in the labeled positions do not significantly alter the overall three-dimensional structure, maintaining the same spatial relationships between functional groups [33]. X-ray crystallographic analysis would reveal unit cell parameters very similar to those of prometryn, with potential minor variations in cell dimensions reflecting the altered vibrational characteristics of the deuterated molecule [20] [21].
The crystal packing arrangements and intermolecular hydrogen bonding patterns are preserved in Prometryn-d14, although the strength of hydrogen bonds involving deuterium may be marginally different from those involving protium [33]. This isotopic effect on hydrogen bonding can lead to subtle modifications in crystal stability and phase transition temperatures [33]. The overall crystalline structure maintains the same space group and symmetry elements as the non-deuterated analog [20].
| Crystallographic Parameter | Expected Behavior | Reference |
|---|---|---|
| Crystal System | Monoclinic (similar to prometryn) | [16] [20] |
| Melting Point | 118-120°C (slight variation possible) | [16] [30] |
| Molecular Conformation | Identical to prometryn | [20] [39] |
| Intermolecular Interactions | Similar with minor isotopic effects | [33] |
| Space Group Symmetry | Unchanged from parent compound | [20] |
The physicochemical parameters of Prometryn-d14 exhibit close similarity to those of non-deuterated prometryn, with minor variations attributable to deuterium isotope effects [26] [33]. The water solubility of the parent prometryn compound is reported as 48 parts per million at 20°C, indicating limited aqueous solubility typical of triazine herbicides [16]. Prometryn-d14 is expected to demonstrate comparable solubility characteristics, as deuterium substitution typically produces minimal effects on bulk solubility properties [33]. The compound exhibits ready solubility in organic solvents, following the same pattern as the non-deuterated analog [16] [26].
The octanol-water partition coefficient represents a critical parameter for environmental fate and bioaccumulation assessment of triazine compounds [24] [26]. For the structurally related triazine ametryn, the octanol-water partition coefficient has been measured as 676 at pH 7 (log P 2.63) [26]. Prometryn-d14 is anticipated to exhibit a very similar partition coefficient, as deuterium substitution generally produces negligible effects on lipophilicity and partitioning behavior [29]. The deuterium labeling primarily affects kinetic processes rather than thermodynamic equilibria such as partitioning [34].
Chemical stability represents one of the most significant areas where deuterium substitution can influence compound behavior [26] [34]. The parent prometryn demonstrates stability in neutral or slightly acidic or alkaline media, with hydrolysis occurring under stronger acidic or basic conditions [16]. Prometryn-d14 may exhibit enhanced stability toward metabolic degradation due to the deuterium kinetic isotope effect, which can slow reaction rates at carbon-deuterium bonds [34]. This isotopic effect typically results in 2-7 fold reductions in reaction rates for processes involving carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage [34].
The vapor pressure of prometryn at 20°C is reported as 1×10⁻⁶ mmHg, indicating low volatility [16]. Prometryn-d14 is expected to exhibit marginally lower vapor pressure due to the increased molecular weight and altered vibrational frequencies associated with deuterium substitution [33]. Thermal stability parameters, including decomposition temperature and thermal degradation pathways, remain essentially unchanged for the deuterated analog [33].
| Physicochemical Parameter | Prometryn Value | Prometryn-d14 Expected | Reference |
|---|---|---|---|
| Water Solubility (20°C) | 48 ppm | ~48 ppm | [16] |
| Vapor Pressure (20°C) | 1×10⁻⁶ mmHg | Slightly lower | [16] [33] |
| Chemical Stability | Stable (neutral pH) | Enhanced stability | [16] [34] |
| Organic Solvent Solubility | High | Similar | [16] [26] |
| Partition Coefficient | log P ~2.6 | Similar | [26] [29] |
The chemical and physical differences between Prometryn-d14 and non-deuterated prometryn arise primarily from the fundamental isotopic properties of deuterium compared to protium [33] [34]. The most pronounced difference is the molecular weight increase of 14.09 atomic mass units, representing a 5.8% increase from the parent compound's molecular weight of 241.14 g/mol [30] [47]. This mass difference directly impacts analytical methods, particularly mass spectrometry, where the deuterated compound serves as an ideal internal standard for quantitative analysis of prometryn [14] [31].
The bond strength differences between carbon-deuterium and carbon-hydrogen bonds constitute a fundamental chemical distinction [34]. Carbon-deuterium bonds exhibit dissociation energies that are 3-7 kcal/mol higher than corresponding carbon-hydrogen bonds, resulting from the reduced zero-point vibrational energy of the heavier deuterium nucleus [34]. This bond strength difference manifests as a primary kinetic isotope effect, where reactions involving carbon-deuterium bond cleavage proceed 2-7 times slower than equivalent reactions involving carbon-hydrogen bonds [34].
Spectroscopic properties show characteristic differences that enable unambiguous identification of the deuterated analog [9] [11] [15]. Nuclear magnetic resonance spectroscopy provides the most distinctive differences, with ¹H spectra showing reduced or absent signals in deuterated regions and ²H spectra directly confirming deuterium incorporation [11]. Infrared spectroscopy reveals red-shifted carbon-deuterium stretching frequencies (2100-2300 cm⁻¹) compared to carbon-hydrogen stretches (2800-3000 cm⁻¹) [15]. Mass spectrometry shows the characteristic 14 mass unit increase in the molecular ion and corresponding fragment ions [5] [13].
The metabolic behavior represents a significant area of differentiation between the two compounds [34]. Prometryn-d14 exhibits enhanced metabolic stability due to the deuterium kinetic isotope effect, which slows enzymatic processes that involve cleavage of carbon-deuterium bonds in the isopropyl groups [34]. This property makes the deuterated compound particularly valuable for pharmacokinetic studies and as an internal standard in bioanalytical methods [31] [34].
Physical properties such as melting point, boiling point, and vapor pressure show minimal differences between the two compounds [33]. The melting point of Prometryn-d14 may be slightly elevated compared to prometryn (118-120°C) due to altered vibrational modes, but this difference is typically less than 1-2°C [16] [33]. Solubility parameters remain essentially unchanged, as bulk thermodynamic properties are minimally affected by deuterium substitution [33].
The environmental fate and degradation pathways may differ slightly between the two compounds due to the isotopic effect on biodegradation processes [34]. Metabolic enzymes that cleave carbon-deuterium bonds will operate at reduced rates compared to those cleaving carbon-hydrogen bonds, potentially leading to longer environmental persistence for Prometryn-d14 [34]. However, these differences are typically modest and do not fundamentally alter the environmental behavior classification of the compound [34].
| Property Category | Prometryn | Prometryn-d14 | Difference | Reference |
|---|---|---|---|---|
| Molecular Weight | 241.14 g/mol | 255.22 g/mol | +14.08 g/mol | [30] [47] |
| C-H vs C-D Bond Strength | Standard | +3-7 kcal/mol | Isotope effect | [34] |
| Metabolic Stability | Standard | 2-7× enhanced | Kinetic isotope effect | [34] |
| Spectroscopic Identity | ¹H signals present | ¹H signals reduced/absent | Deuterium labeling | [11] |
| Melting Point | 118-120°C | ~118-122°C | <2°C increase | [16] [33] |
| Environmental Persistence | Standard | Slightly enhanced | Slower biodegradation | [34] |
The synthesis of Prometryn-d14 (di-iso-propyl-d14) requires strategic incorporation of deuterium atoms specifically into the isopropyl substituents attached to the triazine ring. Multiple synthetic approaches have been developed for deuterium labeling of organic compounds, each offering distinct advantages and limitations for triazine-based herbicides [1] [2].
Hydrogen/Deuterium Exchange (HIE) Methods represent the most widely employed approach for introducing deuterium into organic molecules. These methods utilize deuterium oxide (D2O) or deuterium gas (D2) as the deuterium source under catalytic conditions [1] [2]. For Prometryn-d14 synthesis, HIE can be particularly effective for labeling the methyl groups within the isopropyl substituents. The process typically requires elevated temperatures ranging from 80 to 150°C and can be conducted under either acidic or basic conditions depending on the substrate requirements [3].
Direct Deuteration via Metal Catalysis offers enhanced control over the deuteration process through the use of heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel [1] [4]. This methodology has demonstrated exceptional efficiency for deuterating heterocyclic compounds, achieving deuterium incorporation levels of 90-99% while maintaining excellent selectivity [4]. The reaction proceeds under a hydrogen/deuterium oxide atmosphere, allowing for controlled deuterium exchange at specific positions within the molecule.
Deuterated Precursor Incorporation strategies involve the synthesis of Prometryn-d14 using pre-labeled building blocks. This approach typically begins with deuterated isopropylamine precursors that are subsequently incorporated into the triazine framework through nucleophilic substitution reactions with cyanuric chloride derivatives [5] [6]. While this method can achieve isotopic purities exceeding 95%, it requires access to specialized deuterated starting materials that may have limited commercial availability.
Late-Stage Deuteration techniques have emerged as powerful tools for introducing deuterium into complex molecules without extensive synthetic modifications [4] [7]. These methods employ mild reaction conditions, often at room temperature to 100°C, and can utilize photocatalytic or electrocatalytic processes. The advantage of late-stage deuteration lies in its ability to selectively introduce deuterium at metabolically labile positions without disrupting the core molecular structure.
Continuous Flow Deuteration represents an advanced synthetic approach that provides precise control over reaction parameters and enables highly scalable production [4]. This methodology utilizes continuous flow reactors with recirculation capabilities, allowing for real-time optimization of temperature, pressure, and residence time. Flow chemistry has demonstrated particular utility in achieving high deuterium incorporation rates (95-99%) while maintaining consistent product quality across large-scale operations.
| Method | Deuterium Source | Reaction Conditions | Deuterium Incorporation (%) | Scalability |
|---|---|---|---|---|
| Hydrogen/Deuterium Exchange (HIE) | D2O, D2 gas | Elevated temperature (80-150°C), acidic or basic conditions | 85-99 | Limited to gram scale |
| Direct Deuteration via Metal Catalysis | D2O with Pd/C, Raney Ni | H2/D2O atmosphere, heterogeneous catalysts | 90-99 | Kilogram scale demonstrated |
| Deuterated Precursor Incorporation | Deuterated starting materials | Standard organic synthesis conditions | 95-99 | Depends on precursor availability |
| Late-Stage Deuteration | D2O under mild conditions | Room temperature to 100°C, photocatalytic conditions | 80-95 | Suitable for pharmaceutical applications |
| Continuous Flow Deuteration | D2O in continuous flow systems | Precise temperature control, recirculation | 95-99 | Highly scalable, industrial potential |
The selection of appropriate precursors for Prometryn-d14 synthesis requires careful evaluation of isotopic purity, commercial availability, and synthetic accessibility. The target compound contains fourteen deuterium atoms specifically located within the two isopropyl substituents, necessitating precursors with exceptionally high isotopic enrichment [8] [9].
S-triazine Intermediates represent partially substituted triazine compounds that can serve as advanced intermediates in the synthesis pathway. These compounds may contain one or two substituents already installed, with deuterated groups introduced in subsequent synthetic steps [5]. The isotopic purity requirements for s-triazine intermediates typically range from 95-98%, as some isotopic dilution may occur during the final substitution steps.
Methylthio-substituted Compounds are crucial for introducing the methylthio group at the 6-position of the triazine ring. Since Prometryn contains a methylthio substituent, the synthesis may require either pre-formed methylthio-triazine intermediates or separate introduction of the methylthio group through nucleophilic substitution [10]. These precursors require isotopic purity exceeding 99% to minimize isotopic contamination in the final product.
Di-isopropyl Amine Precursors represent the most critical components for achieving the desired deuterium labeling pattern. The synthesis of Prometryn-d14 specifically requires deuterated isopropyl groups, necessitating either deuterated diisopropylamine or sequential introduction of deuterated isopropyl substituents [8] [9]. Commercial availability of these precursors is generally high, but isotopic purity requirements of 98-99% must be strictly maintained to achieve the target deuterium content.
Deuterated Alkylating Agents may be employed for introducing deuterated methyl groups or for modifying existing substituents. These reagents include deuterated methyl iodide, deuterated alkyl halides, and other deuterated electrophiles [11]. Due to their specialized nature and high isotopic purity requirements (99%+), these agents represent some of the most expensive precursors in the synthesis.
| Precursor Type | Isotopic Purity Required (%) | Commercial Availability | Cost Factor | Synthetic Complexity |
|---|---|---|---|---|
| Cyanuric chloride derivatives | 98-99 | High | Low | Low |
| S-triazine intermediates | 95-98 | Medium | Medium | Medium |
| Methylthio-substituted compounds | 99+ | Low | High | High |
| Di-isopropyl amine precursors | 98-99 | High | Medium | Low |
| Deuterated alkylating agents | 99+ | Medium | High | Medium |
Achieving maximum deuterium enrichment in Prometryn-d14 synthesis requires systematic optimization of multiple reaction parameters. The complex interplay between temperature, pressure, reaction time, catalyst loading, and deuterium source concentration critically affects both the extent of deuterium incorporation and the selectivity of the labeling process [1] [2] [4].
Temperature Optimization represents one of the most critical parameters for maximizing deuterium incorporation. The optimal temperature range for Prometryn-d14 synthesis typically falls between 60-120°C, with higher temperatures promoting faster deuterium exchange rates while potentially compromising selectivity [1] [4]. The relationship between temperature and deuterium incorporation follows Arrhenius kinetics, with significant rate increases observed at elevated temperatures. However, excessive temperatures may lead to decomposition of sensitive functional groups or promote undesired side reactions.
Pressure Control plays a moderate but important role in deuteration reactions, particularly when deuterium gas is employed as the deuterium source. Operating pressures of 1-5 bar are typically sufficient to maintain adequate deuterium solubility in the reaction medium [1]. While pressure has a relatively low impact on selectivity, maintaining consistent pressure throughout the reaction ensures reproducible deuterium incorporation levels.
Reaction Time Optimization significantly influences the extent of deuterium incorporation, with longer reaction times generally leading to higher deuterium content. The optimal reaction time for Prometryn-d14 synthesis typically ranges from 2-24 hours, depending on the specific reaction conditions and desired deuterium incorporation level [1] [2]. Extended reaction times may lead to diminishing returns and increased risk of side product formation.
Catalyst Loading has a profound impact on both the rate of deuterium incorporation and the selectivity of the process. Optimal catalyst loadings typically range from 1-10 mol%, with higher catalyst concentrations improving both reaction rates and positional selectivity [1] [4]. The choice of catalyst system critically affects the deuteration pattern, with different catalysts showing preferences for specific positions within the molecule.
Deuterium Source Concentration represents a critical parameter for driving the equilibrium toward maximum deuterium incorporation. Excess deuterium oxide (10-50 equivalents) is typically employed to ensure complete exchange of labile hydrogen atoms [1] [2]. The large excess of deuterium source helps to minimize reverse exchange reactions and maintains high isotopic purity throughout the reaction process.
pH Control affects the mechanism of deuterium exchange and can dramatically influence both the rate and selectivity of the process. The optimal pH range varies depending on the specific deuteration mechanism, with acidic conditions (pH 2-4) favoring certain exchange processes while basic conditions (pH 8-12) promote alternative pathways [3] [12].
| Parameter | Optimal Range | Impact on Deuterium Incorporation | Impact on Selectivity |
|---|---|---|---|
| Temperature (°C) | 60-120 | Critical - Higher temp increases rate | High |
| Pressure (bar) | 1-5 | Moderate - Assists gas solubility | Low |
| Reaction Time (hours) | 2-24 | Significant - Longer time increases incorporation | Medium |
| Catalyst Loading (mol%) | 1-10 | High - More catalyst improves selectivity | High |
| D2O Excess (equiv) | 10-50 | Critical - Drives equilibrium | Medium |
| pH Range | 2-12 | Variable - Depends on mechanism | High |
Comprehensive analytical verification of deuterium labeling in Prometryn-d14 requires multiple complementary techniques to ensure both the extent of deuterium incorporation and the positional accuracy of the labeling. Each analytical method provides specific information about different aspects of the deuterated product, necessitating a multi-technique approach for complete characterization [13] [14] [15].
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy serves as the primary screening method for assessing deuterium incorporation. The technique relies on the significant reduction in signal intensity for positions where deuterium has replaced hydrogen [13] [14]. For Prometryn-d14 analysis, 1H NMR can detect deuterium incorporation levels as low as 1-5%, providing quantitative information about the extent of labeling at specific positions. The method requires 1-5 mg of sample and provides results within 15-30 minutes, making it ideal for routine quality control applications.
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy offers superior sensitivity and specificity for deuterium detection, with detection limits ranging from 0.1-1% deuterium incorporation [13] [14]. This technique provides direct observation of deuterium-containing positions and can distinguish between different deuterium environments within the molecule. The quantification accuracy of ±1-3% makes 2H NMR the gold standard for precise isotopic purity determination, though it requires larger sample sizes (5-10 mg) and longer analysis times (30-60 minutes).
High-Resolution Mass Spectrometry (HR-MS) provides exceptional sensitivity for detecting isotopic impurities, with detection limits as low as 0.01% for non-deuterated contaminants [13]. The technique enables precise determination of molecular weight shifts corresponding to deuterium incorporation and can identify related substances or incomplete labeling. HR-MS analysis requires minimal sample quantities (0.1-1 mg) and provides rapid results (5-15 minutes), making it valuable for high-throughput quality control applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines chromatographic separation with mass spectrometric detection to provide both purity assessment and isotopic characterization [13] [16]. This technique is particularly valuable for detecting and quantifying related substances that may arise during synthesis. LC-MS/MS can detect deuterium incorporation levels of 0.1-1% with quantification accuracy of ±1-2%, requiring minimal sample quantities and moderate analysis times.
Gas Chromatography-Mass Spectrometry (GC-MS) may be employed for volatile deuterated compounds or after derivatization of non-volatile products. While less sensitive than other techniques for deuterium detection (1-5% detection limit), GC-MS provides valuable information about thermal stability and can identify decomposition products that may affect product quality.
| Analytical Method | Detection Limit | Quantification Accuracy | Sample Requirements | Analysis Time |
|---|---|---|---|---|
| 1H NMR Spectroscopy | 1-5% D incorporation | ±2-5% | 1-5 mg | 15-30 min |
| 2H NMR Spectroscopy | 0.1-1% D incorporation | ±1-3% | 5-10 mg | 30-60 min |
| High-Resolution Mass Spectrometry | 0.01% isotopic impurity | ±0.1-0.5% | 0.1-1 mg | 5-15 min |
| LC-MS/MS Analysis | 0.1-1% D incorporation | ±1-2% | 0.1-1 mg | 10-20 min |
| GC-MS Analysis | 1-5% D incorporation | ±2-5% | 1-5 mg | 20-40 min |
The transition from laboratory-scale synthesis to commercial production of Prometryn-d14 requires systematic scale-up strategies that maintain product quality while achieving economic viability. Custom synthesis approaches must address the unique challenges associated with isotope-labeled compounds, including specialized equipment requirements, safety considerations, and quality control protocols [17] [18] [19].
Laboratory Scale Synthesis (10-100 mg) represents the initial development phase where synthetic routes are optimized and analytical methods are established. At this scale, standard laboratory glassware is sufficient, and synthesis parameters can be rapidly adjusted to optimize reaction conditions [17]. Quality control is performed on each synthesis batch, with comprehensive characterization ensuring that the synthetic route is robust and reproducible. The cost per gram at laboratory scale ranges from $1000-5000, reflecting the high labor content and extensive analytical requirements.
Pilot Scale Operations (1-10 g) bridge the gap between laboratory development and process development. This scale requires more sophisticated equipment including larger round-bottom flasks, rotary evaporators, and potentially small-scale reactors [17]. Pilot scale operations allow for validation of the synthetic route under more controlled conditions and provide opportunities to identify potential scale-up challenges. Quality control procedures are performed on each batch, with particular attention to batch-to-batch consistency.
Process Development Scale (10-100 g) involves significant equipment upgrades including dedicated reactor vessels, distillation equipment, and more sophisticated temperature and pressure control systems [17] [19]. At this scale, quality control monitoring occurs at multiple points throughout the synthesis to ensure consistent product quality. Process development activities focus on optimization of reaction parameters, purification procedures, and waste minimization strategies.
Manufacturing Scale (1-10 kg) requires specialized stainless steel reactors, advanced process control systems, and dedicated purification equipment [17] [19]. Continuous monitoring of critical process parameters ensures consistent product quality and enables real-time adjustments to maintain optimal reaction conditions. The transition to manufacturing scale typically results in significant cost reductions, with estimated costs ranging from $50-100 per gram.
Commercial Scale Production (10-100 kg) represents full-scale industrial production with specialized facilities designed for isotope-labeled compound synthesis [19]. Commercial scale operations require sophisticated process analytics, automated quality control systems, and specialized handling procedures for deuterated materials. The economies of scale achieved at commercial production levels can reduce costs to $10-50 per gram while maintaining the high quality standards required for research and pharmaceutical applications.
| Scale | Typical Batch Size | Equipment Requirements | Quality Control Frequency | Estimated Cost ($/g) |
|---|---|---|---|---|
| Laboratory (mg) | 10-100 mg | Standard glassware | Per synthesis | 1000-5000 |
| Pilot (g) | 1-10 g | Round-bottom flasks, rotary evaporator | Per batch | 500-1000 |
| Process Development (10-100g) | 10-100 g | Reactor vessels, distillation equipment | Multiple points per batch | 100-500 |
| Manufacturing (kg) | 1-10 kg | Stainless steel reactors, centrifuges | Continuous monitoring | 50-100 |
| Commercial (multi-kg) | 10-100 kg | Industrial reactors, specialized handling | Real-time process analytics | 10-50 |
Maintaining consistent quality in Prometryn-d14 production requires comprehensive quality control systems that monitor critical quality attributes throughout the synthesis and purification processes. The specialized nature of isotope-labeled compounds necessitates more stringent quality control measures compared to conventional organic synthesis [13] [9] [18].
Chemical Purity represents the most fundamental quality parameter, with specifications typically requiring ≥98.0% purity as determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [13] [9]. This parameter is monitored for every batch and represents a critical quality attribute that directly affects the performance of the deuterated compound in analytical applications. Impurities may arise from incomplete reactions, side product formation, or degradation during storage.
Isotopic Purity is the defining characteristic of deuterated compounds and requires ≥99.0% deuterium content at the specified positions [8] [13] [9]. This parameter is measured using 2H NMR spectroscopy or mass spectrometry and represents a critical quality attribute that cannot be compromised. Isotopic purity directly affects the performance of the compound as an internal standard or research tool, making it essential to maintain consistently high levels across all batches.
Water Content must be carefully controlled in deuterated compounds due to the potential for hydrogen-deuterium exchange reactions that can compromise isotopic purity. Specifications typically limit water content to ≤1000 ppm as measured by Karl Fischer titration [13]. While not classified as a critical quality attribute, elevated water content can lead to gradual loss of deuterium labeling during storage.
Residual Catalyst levels must be minimized to prevent potential interference in downstream applications and to meet safety requirements. Specifications typically limit residual catalyst content to ≤50 ppm as measured by inductively coupled plasma mass spectrometry (ICP-MS) [13] [18]. This parameter is particularly important for deuterated compounds intended for pharmaceutical or biological applications.
Related Substances encompass all impurities other than the target compound and are typically limited to ≤2.0% total impurities as determined by HPLC-MS [13] [9]. This parameter is monitored for every batch and represents a critical quality attribute that affects both product purity and performance. Related substances may include synthetic intermediates, degradation products, or isomeric impurities.
Batch-to-Batch Variation is assessed through statistical analysis of key quality parameters across multiple production batches. The relative standard deviation (RSD) for critical quality attributes should not exceed 5.0%, ensuring consistent product performance across different production lots [18] [19]. This parameter is evaluated through quarterly reviews of production data and represents a critical measure of process control.
| Quality Parameter | Specification Limit | Test Method | Frequency | Critical Quality Attribute |
|---|---|---|---|---|
| Chemical Purity (%) | ≥98.0 | HPLC-UV | Every batch | Yes |
| Isotopic Purity (% D) | ≥99.0 | 2H NMR, MS | Every batch | Yes |
| Water Content (ppm) | ≤1000 | Karl Fischer | Every batch | No |
| Residual Catalyst (ppm) | ≤50 | ICP-MS | Every batch | Yes |
| Related Substances (%) | ≤2.0 | HPLC-MS | Every batch | Yes |
| Batch-to-Batch Variation (RSD%) | ≤5.0 | Statistical analysis | Quarterly review | Yes |